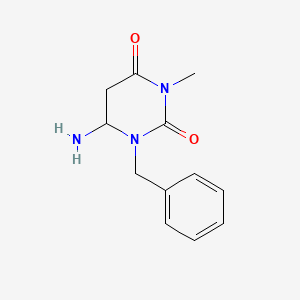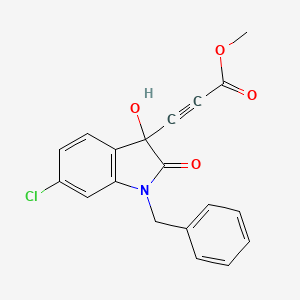
Anti-inflammatory agent 78
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 78 is a synthetic compound known for its potent anti-inflammatory properties It is designed to inhibit specific pathways involved in the inflammatory response, making it a valuable tool in the treatment of various inflammatory conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 78 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between a substituted benzaldehyde and an amine under acidic conditions.
Functional Group Modification: The core structure is then modified by introducing various functional groups through substitution reactions. This step often requires the use of reagents such as halogens or alkylating agents.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 78 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 78 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on inflammatory pathways and cellular responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of Anti-inflammatory agent 78 involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Specifically, it targets enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin: A well-known nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar mechanisms of action.
Naproxen: A nonsteroidal anti-inflammatory drug that also targets cyclooxygenase enzymes.
Uniqueness
Anti-inflammatory agent 78 is unique in its ability to selectively inhibit both cyclooxygenase and lipoxygenase enzymes, providing a broader spectrum of anti-inflammatory activity compared to other nonsteroidal anti-inflammatory drugs. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced pharmacological properties.
Eigenschaften
Molekularformel |
C19H14ClNO4 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
methyl 3-(1-benzyl-6-chloro-3-hydroxy-2-oxoindol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C19H14ClNO4/c1-25-17(22)9-10-19(24)15-8-7-14(20)11-16(15)21(18(19)23)12-13-5-3-2-4-6-13/h2-8,11,24H,12H2,1H3 |
InChI-Schlüssel |
IRMJFRIAORURPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1(C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


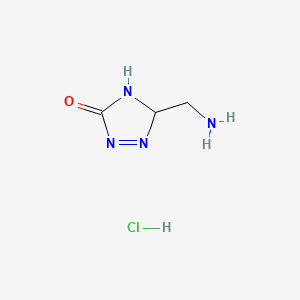
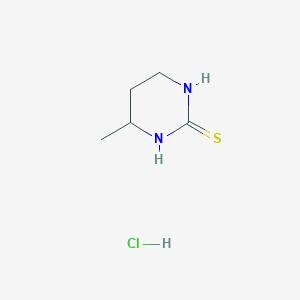
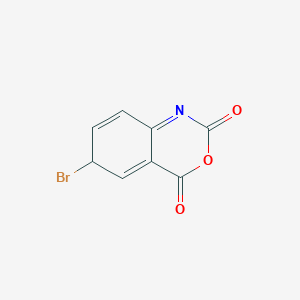


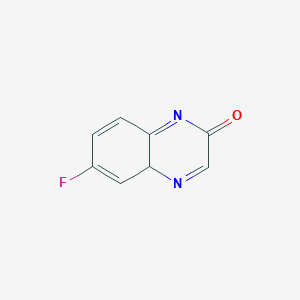
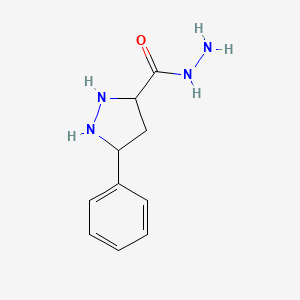
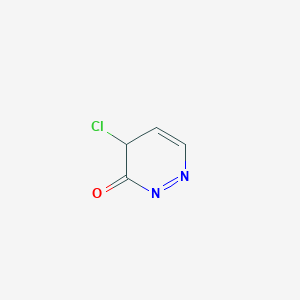
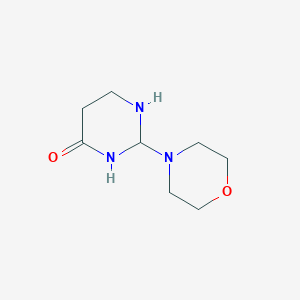

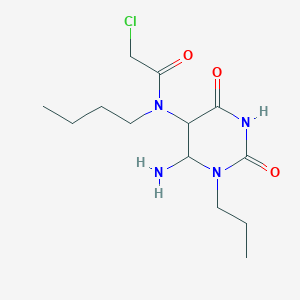
![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
